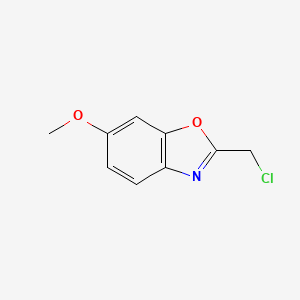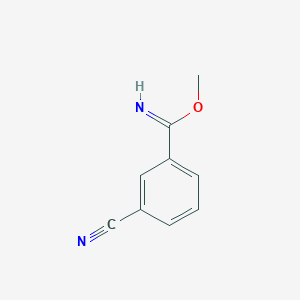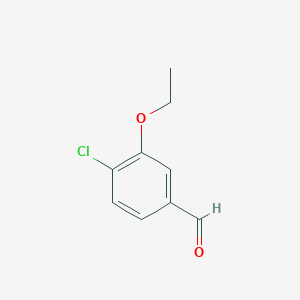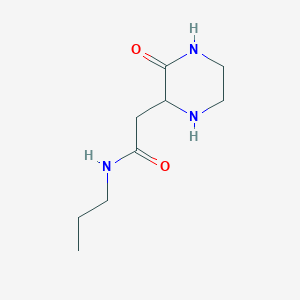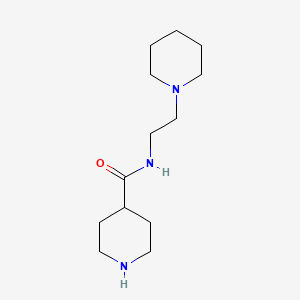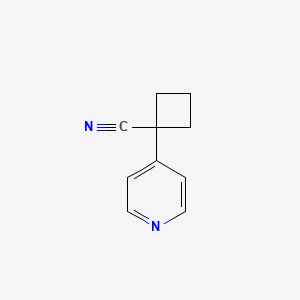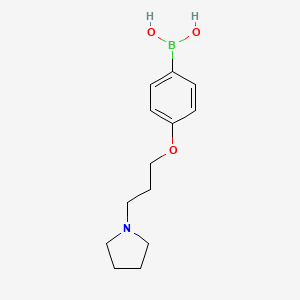
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid
Vue d'ensemble
Description
“4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid” is a complex organic compound. It contains a phenylboronic acid group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The molecule also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenylboronic acid group attached to a pyrrolidine ring via a propoxy linker. The exact structure would need to be confirmed by techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Phenylboronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . The pyrrolidine ring could potentially undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, “3-(Pyrrolidino)phenylboronic acid”, has a density of 1.2±0.1 g/cm³, a boiling point of 403.2±47.0 °C at 760 mmHg, and a flash point of 197.7±29.3 °C .Applications De Recherche Scientifique
Synthesis and Characterization
- In the field of synthetic chemistry, phenylboronic acid derivatives, including related compounds to 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid, are utilized in the synthesis of complex molecular structures. For example, Gao Xi-cun (2010) discusses the synthesis of phosphorescent ligands using a Suzuki coupling reaction involving phenylboronic acid derivatives (Gao Xi-cun, 2010).
Medicinal Chemistry and Drug Discovery
- In medicinal chemistry, such compounds are instrumental in the discovery and development of new therapeutic agents. For instance, P. Procopiou et al. (2018) synthesized a series of pyrrolidin-1-yl butanoic acids, including arylboronic acids, for potential treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of phenylboronic acids, similar to 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid, are used as reagents. Y. Tsuruta, Isao Terado, and H. Inoue (2003) developed a high-performance liquid chromatography method using a phenylboronic acid derivative as a fluorescent labeling reagent for detecting urinary N-acetylneuraminic acid (Tsuruta, Terado, & Inoue, 2003).
Material Science and Nanotechnology
- In material science and nanotechnology, phenylboronic acid derivatives are used in the synthesis of novel materials. A study by E. Amadio et al. (2012) focuses on the synthesis and characterization of palladium complexes involving phenylboronic acid derivatives (Amadio et al., 2012).
Biotechnology and Bioconjugation
- Phenylboronic acid derivatives are also important in biotechnology, particularly in bioconjugation techniques. J. P. Wiley et al. (2001) explored phenylboronic acid bioconjugates for affinity chromatography applications (Wiley et al., 2001).
Molecular Self-Assembly
- Another application is in the field of molecular self-assembly. L. Fornasari et al. (2018) reported the self-assembly of 4-pyridinylboronic acid into tetrameric macrocycles, demonstrating the potential of similar phenylboronic acid derivatives in constructing complex molecular structures (Fornasari et al., 2018).
Photodynamic Therapy and Imaging
- In the realm of photodynamic therapy and imaging, derivatives of phenylboronic acids are being explored. For example, Ting Li and Yang Liu (2021) synthesized a phenylboronic acid-functionalized pyrene derivative for imaging of cell surface sialic acids and photodynamic therapy (Li & Liu, 2021).
Catalysis
- Phenylboronic acids are also used as catalysts in organic synthesis. Sara Nemouchi et al. (2012) utilized phenylboronic acid as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing its utility in facilitating chemical reactions (Nemouchi et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-3-10-15-8-1-2-9-15/h4-7,16-17H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHFUIQLYSYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



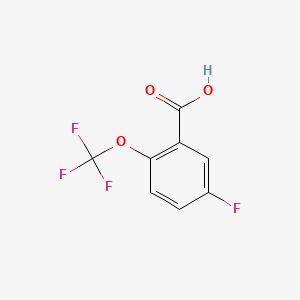
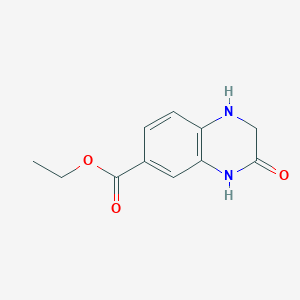
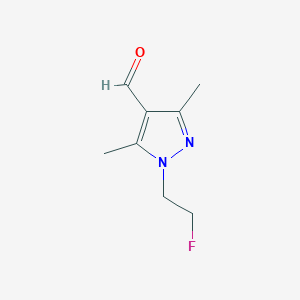
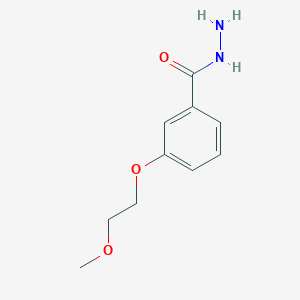
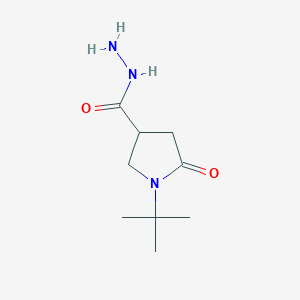
![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)
